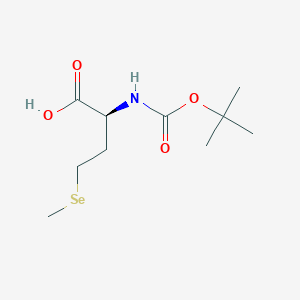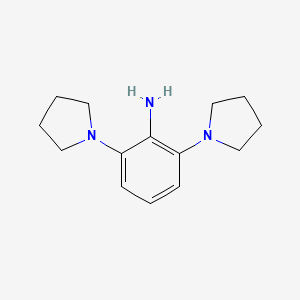
2,6-Bis(pyrrolidin-1-yl)aniline
Vue d'ensemble
Description
2,6-Bis(pyrrolidin-1-yl)aniline is a heterocyclic compound with a molecular formula of C14H21N31. The pyrrolidine ring, which is a part of this compound, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases2.
Synthesis Analysis
The synthesis of compounds with pyrrolidine rings can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings2. However, specific synthesis methods for 2,6-Bis(pyrrolidin-1-yl)aniline are not readily available in the retrieved sources.
Molecular Structure Analysis
The molecular structure of 2,6-Bis(pyrrolidin-1-yl)aniline consists of two pyrrolidin-1-yl groups attached to the 2 and 6 positions of an aniline ring1. The molecular weight of this compound is 231.34 g/mol1.
Chemical Reactions Analysis
Specific chemical reactions involving 2,6-Bis(pyrrolidin-1-yl)aniline are not detailed in the retrieved sources. However, compounds with pyrrolidine rings can undergo various reactions depending on the functional groups present2.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Bis(pyrrolidin-1-yl)aniline are not fully detailed in the retrieved sources. However, it’s known that the compound has a molecular weight of 231.34 g/mol1.Applications De Recherche Scientifique
Palladium-Catalyzed CN Coupling Reactions
Compounds structurally related to 2,6-Bis(pyrrolidin-1-yl)aniline have been utilized as ligands in palladium-catalyzed CN coupling reactions. For instance, 2,6-bis(diphenylphosphino)pyridine shows high performance in catalyzing the coupling of aryl halides with anilines and other nitrogen-containing aromatic compounds, achieving yields up to 98% with low palladium loading (Nadri, Rafiee, Jamali, & Joshaghani, 2014).
Chemosensors for Ions
Similarly, 2,6-bis(2-benzimidazolyl)pyridine has been used as a chemosensor for detecting fluoride ions. This application highlights the ability of nitrogen-containing ligands to bind selectively with anionic species, allowing for their detection through changes in optical properties, such as UV-vis and fluorescence spectroscopy (Chetia & Iyer, 2008).
Conducting Polymers
Derivatives of pyrrolidinyl compounds have also been explored for their electropolymerization properties to form conducting polymers. The synthesis and characterization of bis(pyrrol-2-yl) arylenes, which are related in structure, demonstrate the potential for low oxidation potential monomers to be used in creating stable, conducting polymers (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Optical Sensors
Research on 2,6-bis(2-benzimidazolyl)pyridine as an optical sensor for aniline recognition also showcases the adaptability of such compounds in sensing applications. The unique spectral response of this compound towards aniline suggests potential for the development of practical optical sensors for specific chemical detection (Zhang & Li, 2009).
Safety And Hazards
Specific safety and hazard information for 2,6-Bis(pyrrolidin-1-yl)aniline is not available in the retrieved sources. However, it’s generally advised to handle chemical compounds with care, using appropriate personal protective equipment and following standard safety protocols.
Orientations Futures
The pyrrolidine ring, a key component of 2,6-Bis(pyrrolidin-1-yl)aniline, is a versatile scaffold in drug discovery. It’s used to design new compounds with different biological profiles2. Therefore, 2,6-Bis(pyrrolidin-1-yl)aniline and similar compounds may have potential applications in the development of new therapeutic agents.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed study, further research and experimental data would be required.
Propriétés
IUPAC Name |
2,6-dipyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c15-14-12(16-8-1-2-9-16)6-5-7-13(14)17-10-3-4-11-17/h5-7H,1-4,8-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYUOSZXXOFUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)N3CCCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(pyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



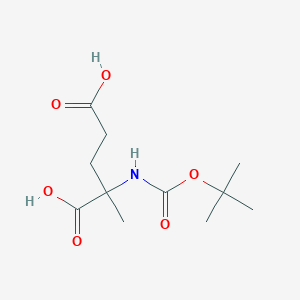
![tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate](/img/structure/B1521767.png)
![6-Bromo-2-iodofuro[3,2-b]pyridine](/img/structure/B1521768.png)
![6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521769.png)
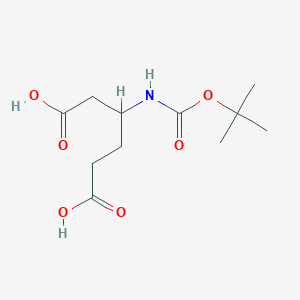
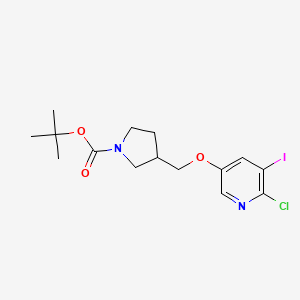
![6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521778.png)
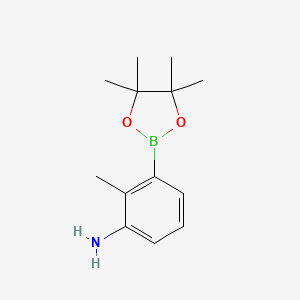
![2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521780.png)
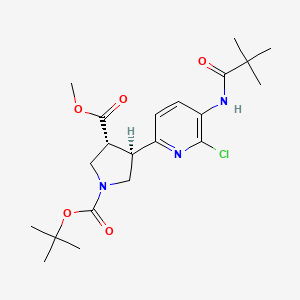
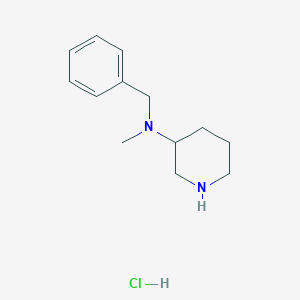

![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1521786.png)
